molecular formula C8H9N3 B082755 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B082755
CAS RN: 14623-26-8
M. Wt: 147.18 g/mol
InChI Key: BRNRTVRFCFLGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is also known as DPP, and it is synthesized through a multistep process involving several chemical reactions.

Mechanism Of Action

The mechanism of action of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, studies have suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, DPP has been found to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains.

Biochemical And Physiological Effects

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that DPP can inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. Furthermore, DPP has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.

Advantages And Limitations For Lab Experiments

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that DPP is relatively easy to synthesize, and it can be obtained in high yields. Furthermore, DPP has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, one limitation is that the mechanism of action of DPP is not fully understood, which makes it difficult to optimize its activity. In addition, DPP has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. One direction is to further study the mechanism of action of DPP, which can help to optimize its activity and improve its efficacy. Another direction is to explore the potential applications of DPP in materials science, such as the synthesis of organic semiconductors for electronic devices. Furthermore, research can be conducted to investigate the potential of DPP as a therapeutic agent for other diseases, such as bacterial infections. Overall, the unique structural properties and potential applications of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine make it a promising candidate for further research.

Synthesis Methods

The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps, including the reaction of 2,4-diamino-6-methylpyrimidine with acetic anhydride to form 2-acetamido-4,6-dimethylpyrimidine. This intermediate product is then reacted with 2-chloro-1-methylpyridinium iodide to form 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Scientific Research Applications

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DPP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Furthermore, DPP has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.

properties

CAS RN

14623-26-8

Product Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11)

InChI Key

BRNRTVRFCFLGHR-UHFFFAOYSA-N

SMILES

CC1=C(NC2=NC=NC=C12)C

Canonical SMILES

CC1=C(NC2=NC=NC=C12)C

synonyms

7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI)

Origin of Product

United States

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